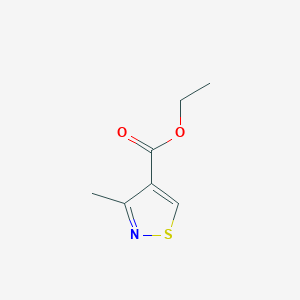

Ethyl 3-methylisothiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-11-8-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUYUZCELBUBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494888 | |

| Record name | Ethyl 3-methyl-1,2-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15901-51-6 | |

| Record name | Ethyl 3-methyl-4-isothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15901-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methyl-1,2-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methylisothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-methylisothiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, detailed synthetic protocol in publicly accessible literature, this guide outlines a plausible and established synthetic strategy based on the Gewald reaction, a well-known method for the synthesis of substituted thiophenes and related sulfur-containing heterocycles, which can be adapted for isothiazole synthesis. The guide also details the necessary characterization techniques and expected data for the verification of the synthesized compound.

Introduction

Ethyl 3-methylisothiazole-4-carboxylate is a substituted isothiazole, a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. The isothiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. This guide aims to provide a practical framework for the synthesis and characterization of this target molecule.

Synthetic Pathway

A logical and efficient route for the synthesis of Ethyl 3-methylisothiazole-4-carboxylate is through a modification of the Gewald reaction. This pathway involves the condensation of a β-ketoester with a source of sulfur and ammonia.

Caption: Proposed synthetic workflow for Ethyl 3-methylisothiazole-4-carboxylate.

Experimental Protocol

This protocol is a proposed method based on established chemical principles for the synthesis of substituted isothiazoles.

Materials:

-

Ethyl acetoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Iodine

-

Sodium thiosulfate

-

Diethyl ether

-

Magnesium sulfate

-

Sodium bicarbonate

Procedure:

-

Formation of the Enamine Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) and elemental sulfur (1.1 equivalents) in absolute ethanol.

-

To this solution, add morpholine (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Oxidative Cyclization: After the formation of the intermediate is complete, cool the reaction mixture to room temperature.

-

Add a solution of iodine (1.2 equivalents) in ethanol dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Stir the mixture at room temperature for an additional 1-2 hours until the reaction is complete (as indicated by TLC).

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 3-methylisothiazole-4-carboxylate.

Characterization

The structure and purity of the synthesized Ethyl 3-methylisothiazole-4-carboxylate must be confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| CAS Number | 15901-51-6 |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for Ethyl 3-methylisothiazole-4-carboxylate.

| Technique | Expected Data |

| ¹H NMR (Proton NMR) | * δ (ppm) ~1.3-1.4 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester group. * δ (ppm) ~2.5-2.6 (s, 3H): Singlet corresponding to the methyl protons at the C3 position of the isothiazole ring. * δ (ppm) ~4.2-4.4 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester group. * δ (ppm) ~8.5-8.7 (s, 1H): Singlet corresponding to the proton at the C5 position of the isothiazole ring. |

| ¹³C NMR (Carbon NMR) | * δ (ppm) ~14: Carbon of the ethyl ester's methyl group. * δ (ppm) ~20: Carbon of the methyl group at C3. * δ (ppm) ~61: Carbon of the ethyl ester's methylene group. * δ (ppm) ~115-120: Quaternary carbon at C4. * δ (ppm) ~150-155: Carbon at C5. * δ (ppm) ~160-165: Quaternary carbon at C3. * δ (ppm) ~165-170: Carbonyl carbon of the ester. |

| IR (Infrared) Spectroscopy | * ~2900-3000 cm⁻¹: C-H stretching vibrations. * ~1700-1720 cm⁻¹: Strong C=O stretching vibration of the ester. * ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the isothiazole ring. * ~1200-1300 cm⁻¹: C-O stretching of the ester. |

| MS (Mass Spectrometry) | * m/z: 171.03 (M⁺), corresponding to the molecular ion. Fragmentation patterns would show losses of the ethoxy group (-45) and the carbonyl group (-28). |

Logical Relationships in Characterization

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized molecule.

Caption: Workflow for the structural confirmation of the synthesized compound.

Conclusion

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-methylisothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylisothiazole-4-carboxylate is a heterocyclic compound featuring an isothiazole core. Such five-membered aromatic heterocycles containing nitrogen and sulfur are significant building blocks in organic synthesis and medicinal chemistry.[1][2] The isothiazole scaffold is found in various biologically active compounds, including antifungal, antiviral, and anti-inflammatory agents.[1][2] This document provides a comprehensive overview of the known physicochemical properties of Ethyl 3-methylisothiazole-4-carboxylate, detailed experimental protocols for their determination, and a representative synthetic workflow. This compound serves as a key intermediate in the synthesis of more complex molecules for research in pharmaceuticals and agrochemicals.[3]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂S | [3][4] |

| Molecular Weight | 171.22 g/mol | [3][4] |

| CAS Number | 15901-51-6 | [3][4][5] |

| Physical Form | Solid | - |

| Purity | ≥95% | [3][5] |

| Storage Temperature | 2-8°C | [3] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Experimental Protocols

While specific experimental data for the target compound is limited, this section details the standard methodologies used to determine the key physicochemical properties of organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated metal block device (e.g., a Mel-Temp apparatus).[6]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute when approaching the expected melting point.

-

Observation: The temperature at which the substance first begins to liquefy (T1) and the temperature at which it becomes completely liquid (T2) are recorded.[6] The melting range is reported as T1-T2. For a preliminary determination, a faster heating rate can be used to find an approximate range.[7]

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key physical property for characterizing and purifying liquids.

Methodology:

-

Sample Preparation: A few milliliters of the organic liquid are placed in a fusion tube. A small capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[8][9]

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated uniformly in a heating bath (e.g., Thiele tube or aluminum block).[8][9] The thermometer bulb and the fusion tube should be at the same level.[8]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly escape.[10]

-

Observation: The temperature is recorded when a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.[10] The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the precise boiling point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask or vial. This ensures that a saturated solution is formed.[11][12]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or filtration to obtain a clear, saturated solution.[13]

-

Quantification: The concentration of the compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result to a calibration curve.[12][14]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. Potentiometric titration is a highly accurate method for its determination.[15]

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water or a co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[16] The ionic strength of the solution is kept constant using an inert salt like KCl.[16]

-

Titration Setup: The solution is placed in a vessel equipped with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO₂.[16]

-

Titration: A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.[16]

-

Data Analysis: The pH of the solution is recorded after each addition of titrant. The pKa is determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point.[15][17]

LogP Determination (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP.[18][19]

Methodology:

-

Column and Mobile Phase: A reversed-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[19]

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system to create a calibration curve that correlates retention time (tᵣ) with LogP.[19][20]

-

Sample Analysis: A solution of the test compound is injected into the HPLC system under the same conditions as the standards.

-

Calculation: The retention time of the test compound is measured. Its LogP value is then calculated by interpolating from the linear regression of the calibration curve.[18]

Synthetic Workflow Visualization

Isothiazole derivatives can be synthesized through various routes. One common approach involves the cyclization of a precursor containing the requisite nitrogen, sulfur, and carbon atoms. The following diagram illustrates a generalized, plausible one-pot synthesis of a 3,5-disubstituted isothiazole derivative from a β-ketodithioester and ammonium acetate, which proceeds via C=O/C=S bond functionalization followed by an aerial oxidation cascade.[21]

Caption: One-Pot Synthesis of Isothiazole Derivatives.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. Ethyl 3-methylisothiazole-4-carboxylate [myskinrecipes.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 19. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Isothiazole synthesis [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-methylisothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylisothiazole-4-carboxylate (CAS No. 15901-51-6) is a heterocyclic compound with potential applications in organic synthesis, serving as an intermediate in the creation of various pharmaceuticals and agrochemicals. Its isothiazole core is a key structural motif in compounds exhibiting biological activity. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides an in-depth overview of the expected spectroscopic data (NMR, IR, MS) for Ethyl 3-methylisothiazole-4-carboxylate, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the methyl group protons, and the isothiazole ring proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | H-5 (isothiazole ring) |

| ~4.3 - 4.5 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (isothiazole ring) |

| ~1.3 - 1.5 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C =O (ester) |

| ~155 - 160 | C -3 (isothiazole ring) |

| ~145 - 150 | C -5 (isothiazole ring) |

| ~120 - 125 | C -4 (isothiazole ring) |

| ~60 - 65 | -O-CH₂ -CH₃ |

| ~15 - 20 | -CH₃ (isothiazole ring) |

| ~13 - 16 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretch (aromatic/heterocyclic) |

| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1710 - 1730 | Strong | C=O stretch (ester) |

| ~1500 - 1600 | Medium-Strong | C=N and C=C stretching (isothiazole ring) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 171 | [M]⁺ (Molecular ion) |

| 142 | [M - C₂H₅]⁺ |

| 126 | [M - OC₂H₅]⁺ |

| 98 | [M - COOC₂H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of the purified Ethyl 3-methylisothiazole-4-carboxylate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse, a short acquisition time, and a relaxation delay of 1-5 seconds.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal.

Sample Preparation (KBr Pellet - for solids):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol, dichloromethane).

-

For direct infusion, the solution is drawn into a syringe and infused at a slow, constant rate into the ion source.

-

For GC-MS, the solution is injected into the gas chromatograph, where the compound is separated from the solvent and other components before entering the mass spectrometer.

Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In EI mode, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[2]

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Ethyl 3-methylisothiazole-4-carboxylate.

Caption: General workflow for spectroscopic analysis.

References

Technical Whitepaper: Ethyl 3-methylisothiazole-4-carboxylate and its Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the available scientific data regarding Ethyl 3-methylisothiazole-4-carboxylate. While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this writing, this paper compiles relevant information on its synthesis, chemical properties, and the established biological significance of the isothiazole scaffold. Furthermore, crystallographic data for a closely related analog, methyl 3-methyl-4-nitroisothiazole-5-carboxylate, is presented to offer insights into the potential solid-state conformation and packing of this class of compounds.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties. Ethyl 3-methylisothiazole-4-carboxylate, in particular, serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[1] The isothiazole core is recognized for its role in the development of compounds with antimicrobial and antifungal properties.[1]

Despite a thorough search of scientific literature and crystallographic databases, the specific crystal structure of Ethyl 3-methylisothiazole-4-carboxylate has not been reported. This whitepaper aims to provide a valuable resource by summarizing the known information and presenting data on a structurally similar compound to facilitate further research and development.

Synthesis and Characterization

While a specific protocol for the synthesis of Ethyl 3-methylisothiazole-4-carboxylate was not found, general methods for the synthesis of substituted isothiazoles are well-documented. These approaches often involve the cyclization of a precursor molecule containing the requisite carbon, nitrogen, and sulfur backbone.

A plausible synthetic pathway could involve the reaction of a β-ketoester derivative with a source of sulfur and nitrogen, followed by cyclization and aromatization. The characterization of such a compound would typically involve standard analytical techniques.

Table 1: Expected Spectroscopic Data for Ethyl 3-methylisothiazole-4-carboxylate

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and a singlet for the proton on the isothiazole ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the isothiazole ring. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₇H₉NO₂S (171.22 g/mol ). |

| IR Spec | Characteristic absorption bands for the C=O stretch of the ester, C-N, C-S, and C=C bonds of the heterocyclic ring. |

The following diagram illustrates a generalized workflow for the synthesis and characterization of isothiazole derivatives.

Structural Insights from an Analog: Methyl 3-methyl-4-nitroisothiazole-5-carboxylate

To provide researchers with a relevant structural model, we present the crystallographic data for methyl 3-methyl-4-nitroisothiazole-5-carboxylate , a closely related compound whose crystal structure has been determined.[2] The presence of the nitro group and the difference in the ester alkyl group will influence the electronic properties and crystal packing; however, the core isothiazole ring geometry is expected to be comparable.

The molecular structure of methyl 3-methyl-4-nitroisothiazole-5-carboxylate was confirmed by single-crystal X-ray diffraction.[2]

Table 2: Crystallographic Data for Methyl 3-methyl-4-nitroisothiazole-5-carboxylate [2]

| Parameter | Value |

| Chemical Formula | C₆H₆N₂O₄S |

| Formula Weight | 218.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.983(2) |

| b (Å) | 13.987(3) |

| c (Å) | 8.169(2) |

| α (°) | 90 |

| β (°) | 114.99(3) |

| γ (°) | 90 |

| Volume (ų) | 826.5(4) |

| Z | 4 |

The following diagram depicts the molecular structure of this analog.

Experimental Protocol: Single-Crystal X-ray Diffraction of an Isothiazole Analog

The following provides a generalized experimental protocol for determining the crystal structure of a compound like methyl 3-methyl-4-nitroisothiazole-5-carboxylate, which would be applicable to Ethyl 3-methylisothiazole-4-carboxylate should suitable crystals be obtained.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray intensity data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Structure Solution and Refinement: The collected data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

The logical flow of this process is illustrated below.

Biological Significance and Potential Applications

The isothiazole ring is a key pharmacophore in a number of biologically active compounds. Its presence can confer a range of therapeutic properties, including:

-

Antimicrobial and Antifungal Activity: The isothiazole nucleus is a component of several biocides and fungicides.

-

Enzyme Inhibition: Substituted isothiazoles have been investigated as inhibitors of various enzymes, which is a key strategy in drug development.

-

Agrochemicals: Isothiazole derivatives have found applications as herbicides and pesticides.

The development of novel isothiazole-containing molecules, such as Ethyl 3-methylisothiazole-4-carboxylate, is a promising avenue for the discovery of new therapeutic agents and agrochemicals.

Conclusion

While the definitive crystal structure of Ethyl 3-methylisothiazole-4-carboxylate remains to be elucidated, this whitepaper has provided a summary of the available information on its synthesis and the biological importance of the isothiazole core. The presentation of crystallographic data for the closely related methyl 3-methyl-4-nitroisothiazole-5-carboxylate offers a valuable structural reference for researchers in the field. The determination of the crystal structure of the title compound would be a valuable contribution to the chemical and pharmaceutical sciences, enabling a more detailed understanding of its solid-state properties and potential intermolecular interactions, which are crucial for rational drug design and materials engineering.

References

The Ascendant Therapeutic Potential of Substituted Isothiazole-4-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous compounds with a wide array of therapeutic activities. Among these, substituted isothiazole-4-carboxylates and their derivatives represent a particularly promising class of molecules, demonstrating significant potential in oncology, infectious diseases, and the modulation of key enzymatic pathways. This technical guide provides an in-depth overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Anticancer Activity

Substituted isothiazole-4-carboxylates have been investigated for their potential as anticancer agents, with several derivatives showing potent inhibitory activity against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted isothiazole-4-carboxylate derivatives against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (µM) | Reference |

| Compound 3g (NSC:788170) | 2-amino-4-methylthiazole-5-carboxylate derivative | EKVX (Non-Small Cell Lung Cancer) | GI50: 0.865 | [1] |

| MDA-MB-468 (Breast Cancer) | GI50: 1.20 | [1] | ||

| Compound 4c (NSC:788176) | 2-amino-4-methylthiazole-5-carboxylate derivative | HOP-92 (Non-Small Cell Lung Cancer) | GI50: 0.34 | [1] |

| EKVX (Non-Small Cell Lung Cancer) | GI50: 0.96 | [1] | ||

| MDA-MB-231/ATCC (Breast Cancer) | GI50: 1.08 | [1] | ||

| ATCAA-1 Derivative | (2RS,4R)-2-Phenyl-thiazolidine-4-carboxylic acid hexadecylamide | Prostate Cancer | IC50: 0.7 - 1.0 | [2] |

| Melanoma | IC50: 1.8 - 2.6 | [2] | ||

| SMART Compound 8f | 4-Substituted Methoxybenzoyl-aryl-thiazole | Various Cancer Cell Lines | IC50: 0.021 - 0.071 | [2] |

Experimental Protocol: In Vitro Anticancer Screening (NCI-60 Cell Line Panel)

The anticancer activity of compounds such as 3g and 4c was evaluated using the National Cancer Institute's 60 human tumor cell line screen.[1]

Methodology:

-

Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Assay Procedure:

-

Cells are inoculated into 96-well microtiter plates in 100 µL of medium at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.

-

After 24 hours, allowing for cell attachment, 100 µL of medium containing the test compound at five 10-fold dilutions is added.

-

The plates are incubated for an additional 48 hours at 37°C, 5% CO2, and 100% relative humidity.

-

-

Endpoint Measurement:

-

The assay is terminated by the addition of cold trichloroacetic acid (TCA).

-

Cells are fixed for 60 minutes at 4°C.

-

The supernatant is discarded, and the plates are washed with deionized water and air-dried.

-

Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the bound stain is solubilized with 10 mM trizma base.

-

The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

-

Data Analysis: The GI50 value is calculated from the dose-response curves for each cell line.

Caption: Workflow for the NCI-60 anticancer drug screening protocol.

Enzyme Inhibition

A significant area of investigation for substituted isothiazole-4-carboxylates is their ability to inhibit key enzymes involved in disease pathogenesis. This includes kinases, proteases, and metabolic enzymes.

MEK1 Inhibition

Derivatives of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine have been identified as potent allosteric inhibitors of MEK1 and MEK2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer.[3]

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by isothiazole derivatives.

Metallo-β-Lactamase (MBL) Inhibition

In the realm of infectious diseases, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs).[4][5] MBLs are enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics.

The inhibitory activity of these compounds against the IMP-1 MBL is presented as the half-maximal inhibitory concentration (IC50).

| Compound ID | 2-Substituent | IC50 against IMP-1 (µM) | Reference |

| 1 | 2-mercaptopropionic acid | 34.7 | [5] |

| 4 | 2-phenyl | 27.9 | [5] |

| 11 | 2-(4-chlorophenyl) | 77.0 | [5] |

Experimental Protocol: Metallo-β-Lactamase (IMP-1) Inhibition Assay

Methodology:

-

Enzyme and Substrate: Recombinant IMP-1 is used as the enzyme. CENTA (a chromogenic cephalosporin) is used as the substrate.

-

Assay Buffer: The assay is typically performed in a buffer such as 30 mM HEPES (pH 7.5) containing 0.1 mg/mL bovine serum albumin.

-

Assay Procedure:

-

The assay is conducted in a 96-well plate format.

-

Varying concentrations of the inhibitor (dissolved in DMSO) are pre-incubated with the IMP-1 enzyme for a specified time (e.g., 10 minutes) at room temperature.

-

The reaction is initiated by the addition of the CENTA substrate.

-

-

Endpoint Measurement: The hydrolysis of CENTA is monitored continuously by measuring the change in absorbance at 405 nm using a microplate reader.

-

Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance versus time curves. The IC50 values are calculated by fitting the plot of percent inhibition versus inhibitor concentration to a dose-response equation.

Antimicrobial Activity

Various derivatives of isothiazole-4-carboxylic acid and related thiazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (mg/mL) | Reference |

| Heteroaryl(aryl) thiazole derivatives | E. coli | 0.17 - >3.75 | [6] |

| S. Typhimurium | 0.23 - >3.75 | [6] | |

| B. cereus | 0.23 - >3.75 | [6] | |

| Thiazole-derived amides | E. coli | - | [7] |

| S. aureus | - | [7] | |

| C. albicans | - | [7] | |

| A. niger | Potent activity | [7] |

Note: Specific MIC values for individual compounds were often presented in ranges across the class in the source material.

Experimental Protocol: Broth Microdilution for MIC Determination

Methodology:

-

Microorganism Preparation: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: A standardized inoculum of the microorganism is added to each well containing the diluted compound.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Endpoint Measurement: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader.

Caption: General workflow for the broth microdilution MIC assay.

Bioactivation and Metabolism

An important consideration in the development of isothiazole-containing drugs is their potential for metabolic bioactivation. For instance, a c-Met inhibitor containing a 3-methylisothiazole moiety was found to undergo NADPH-dependent bioactivation by cytochrome P450 enzymes (CYP3A4, 1A2, and 2D6 in humans).[8] This process leads to the formation of a reactive intermediate that can covalently bind to microsomal proteins or be trapped by glutathione (GSH).

Caption: Proposed bioactivation pathway of an isothiazole-containing drug.

This bioactivation was shown to occur at the C4 position of the isothiazole ring.[8] Understanding such metabolic pathways is crucial for optimizing drug candidates to minimize potential toxicity associated with covalent binding while retaining therapeutic efficacy.

Conclusion

Substituted isothiazole-4-carboxylates and their bioisosteres are a versatile and highly promising class of compounds for drug discovery and development. Their demonstrated activities against cancer, microbial pathogens, and key enzymes underscore the value of the isothiazole scaffold. The data and protocols presented in this guide offer a foundational understanding for researchers in the field. Future work will likely focus on optimizing the potency and selectivity of these compounds, elucidating their mechanisms of action in greater detail, and refining their metabolic profiles to produce safe and effective therapeutic agents. The continued exploration of the structure-activity relationships within this chemical class holds significant promise for addressing unmet medical needs.

References

- 1. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 3-Methylisothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on ethyl 3-methylisothiazole-4-carboxylate (CAS No. 15901-51-6) is exceptionally limited. This guide provides a comprehensive overview based on the available data for the target compound, supplemented with established knowledge of isothiazole chemistry and biology to offer analogous and predictive insights. All generalized information is clearly indicated.

Core Compound Summary

Ethyl 3-methylisothiazole-4-carboxylate is a heterocyclic compound featuring an isothiazole ring substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 4-position. The isothiazole core is a key pharmacophore in various biologically active molecules, suggesting potential applications in medicinal chemistry and agrochemistry.[1]

Chemical and Physical Properties

A summary of the known and predicted properties of ethyl 3-methylisothiazole-4-carboxylate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 15901-51-6 | [2] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Boiling Point | 102-103 °C (at 8 Torr) | [2] |

| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis and Characterization

Generalized Experimental Protocol for Synthesis of Isothiazole-4-carboxylates

The following protocol is a generalized procedure based on common isothiazole syntheses and should be adapted and optimized for the specific target molecule.

Reaction Scheme (Hypothetical):

A plausible route could involve the reaction of a β-aminocrotonate derivative with a sulfur transfer reagent, followed by cyclization and oxidation.

Workflow Diagram:

Caption: Generalized workflow for the synthesis of an isothiazole-4-carboxylate.

Procedure:

-

Reaction Setup: To a solution of an appropriate β-aminocrotonate ester in an inert solvent (e.g., toluene or xylene), add a sulfur transfer reagent (e.g., sulfur monochloride or thionyl chloride) dropwise at 0 °C under an inert atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for ethyl 3-methylisothiazole-4-carboxylate has been found. The following table summarizes the expected chemical shifts and spectral features based on the analysis of similar isothiazole and thiazole structures.[6][7][8]

| Technique | Expected Features |

| ¹H NMR | - Singlet for the C5-H of the isothiazole ring (δ ~8.5-9.0 ppm).- Quartet for the -OCH₂- of the ethyl group (δ ~4.2-4.4 ppm).- Singlet for the C3-CH₃ group (δ ~2.5-2.8 ppm).- Triplet for the -CH₃ of the ethyl group (δ ~1.2-1.4 ppm). |

| ¹³C NMR | - Signal for the ester carbonyl carbon (δ ~160-165 ppm).- Signals for the isothiazole ring carbons (C3, C4, C5) in the aromatic region (δ ~110-160 ppm).- Signal for the -OCH₂- carbon (δ ~60-62 ppm).- Signals for the methyl carbons (C3-CH₃ and ethyl -CH₃) (δ ~14-20 ppm). |

| IR (Infrared) | - Strong C=O stretching vibration of the ester group (~1710-1730 cm⁻¹).- C=N and C=C stretching vibrations of the isothiazole ring (~1500-1600 cm⁻¹).- C-H stretching vibrations of the alkyl groups (~2850-3000 cm⁻¹). |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 171.- Fragmentation pattern may involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73). |

Biological Activity and Mechanism of Action

While direct biological data for ethyl 3-methylisothiazole-4-carboxylate is unavailable, the isothiazole nucleus is a well-established pharmacophore with potent antimicrobial and antifungal properties.[4][9]

Potential Antimicrobial and Antifungal Activity

Isothiazole derivatives are known to exhibit a broad spectrum of activity against various pathogens. Their mechanism of action is often attributed to their ability to react with cellular thiols, leading to the disruption of critical enzyme functions and oxidative stress.[10][11]

Potential Signaling Pathway Involvement:

Some isothiazole derivatives have been shown to act as fungicides by targeting the oxysterol-binding protein (ORP), which is crucial for lipid homeostasis in fungal cells.[10][11][12] Additionally, in plants, certain isothiazoles can induce Systemic Acquired Resistance (SAR) by activating the salicylic acid signaling pathway, leading to a broad-spectrum defense response.[10][11]

Caption: Proposed mechanism of antifungal action via ORP inhibition.

Generalized Experimental Protocol for Antimicrobial Susceptibility Testing

The following is a standard broth microdilution protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Workflow Diagram:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of ethyl 3-methylisothiazole-4-carboxylate in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in appropriate broth medium to achieve a range of test concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., CLSI guidelines).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (no microbe) controls.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Ethyl 3-methylisothiazole-4-carboxylate is a small molecule with potential for biological activity, inferred from the known properties of the isothiazole scaffold. However, a significant lack of published data for this specific compound necessitates foundational research. Future work should focus on:

-

Developing and optimizing a reliable synthetic route.

-

Thorough characterization using modern spectroscopic techniques to confirm its structure and purity.

-

Systematic screening for antimicrobial and antifungal activity against a panel of relevant pathogens to determine its biological potential.

-

If activity is confirmed, further studies into its mechanism of action and potential as a lead compound for drug development would be warranted.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and biology of ethyl 3-methylisothiazole-4-carboxylate, highlighting the current knowledge gaps and providing a framework for future investigation based on the broader understanding of isothiazole derivatives.

References

- 1. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 2. ethyl 3-methylisothiazole-4-carboxylate | 15901-51-6 [m.chemicalbook.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 5. Isothiazole synthesis [organic-chemistry.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Isothiazole(288-16-4) 1H NMR [m.chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of Isothiazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of isothiazole carboxylates, from the initial discovery of the parent isothiazole ring to the development of sophisticated synthetic methodologies and the exploration of their diverse biological activities. Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, forms the core of a class of compounds that have garnered significant interest in medicinal chemistry and materials science.[1][2] The introduction of a carboxylate functionality unlocks a vast chemical space, enabling the creation of derivatives with a wide range of pharmacological properties, including anticancer and fungicidal activities.[3][4][5]

A Historical Overview: From Obscurity to Prominence

The isothiazole ring system, though a simple aromatic structure, was not isolated until 1956.[6] Its discovery was a pivotal moment in heterocyclic chemistry, opening the door to the synthesis and investigation of a new class of compounds. The very first synthesis of an isothiazole dicarboxylic acid, specifically isothiazole-4,5-dicarboxylic acid, was intrinsically linked to the initial preparation of the parent isothiazole ring itself.[1][7] This foundational synthesis involved the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, which yielded isothiazole-4,5-dicarboxylic acid as a key intermediate.[1][7] Subsequent decarboxylation of this diacid provided the parent isothiazole.[1] This seminal work laid the groundwork for future explorations into the functionalization of the isothiazole nucleus, including the introduction of carboxylate groups at various positions.

Early synthetic efforts were often extensions of methods used for other heterocyclic systems. However, the unique electronic properties of the isothiazole ring necessitated the development of more specialized synthetic strategies. The ongoing quest for novel therapeutic agents has since propelled the development of a diverse array of synthetic routes to substituted isothiazole carboxylates, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Key Synthetic Methodologies for Isothiazole Carboxylates

The synthesis of isothiazole carboxylates can be broadly categorized into methods involving the construction of the isothiazole ring with a pre-existing carboxylate or precursor group, and methods that involve the functionalization of a pre-formed isothiazole ring.

One of the classical and versatile approaches to constructing the isothiazole ring is through the cyclization of various open-chain precursors. For instance, the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate provides a metal- and catalyst-free route to 3,5-disubstituted isothiazoles.[3][8] This method relies on a sequential imine formation, cyclization, and aerial oxidation cascade.[3][8]

Another important strategy involves the use of multicomponent reactions. A three-component reaction of enaminoesters, fluorodibromoamides/esters, and sulfur has been developed for the synthesis of both thiazoles and isothiazoles, demonstrating high selectivity.[8]

The Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes, also serves as a valuable tool for preparing precursors to certain isothiazole derivatives.[9][10][11] This one-pot reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[9][10] The resulting 2-aminothiophene-3-carboxylates can be further elaborated to isothiazole systems.

The direct functionalization of the isothiazole ring is another powerful approach. Lithiation of the isothiazole ring followed by quenching with an electrophile like carbon dioxide is a valuable method for the synthesis of isothiazole-5-carboxylic acids.[6]

Below are detailed experimental protocols for the synthesis of representative isothiazole carboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromoisothiazole-5-carboxylic Acid [12]

This protocol describes the conversion of a carboxamide to a carboxylic acid via diazotization.

-

Materials: 3-Bromoisothiazole-5-carboxamide, Sodium Nitrite (NaNO₂), Trifluoroacetic Acid (TFA).

-

Procedure:

-

To a stirred solution of 3-bromoisothiazole-5-carboxamide (1.0 equivalent) in trifluoroacetic acid at approximately 0 °C, add sodium nitrite (4.0 equivalents) portion-wise.

-

Maintain the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

-

-

Yield: 95%[12]

Protocol 2: Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters [13]

This protocol outlines the synthesis of amides and esters from the corresponding acid chloride.

-

Materials: 4,5-Dichloroisothiazole-3-carbonyl chloride, primary aromatic or aliphatic amines, functionally substituted alcohols or phenols, triethylamine.

-

Procedure for Amide Synthesis:

-

Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Slowly add a solution of 4,5-dichloroisothiazole-3-carbonyl chloride (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

-

Procedure for Ester Synthesis:

-

Follow a similar procedure as for amide synthesis, substituting the amine with the desired alcohol or phenol.

-

Quantitative Data on Synthetic Yields

The following table summarizes the yields of selected isothiazole carboxylate syntheses reported in the literature.

| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 3-Bromoisothiazole-5-carboxylic Acid | 3-Bromoisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA, ~0 °C | 95 | [12] |

| 3-Bromo-4-phenylisothiazole-5-carboxylic Acid | 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA, ~0 °C | 99 | [12] |

| Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate | 4-Phenylthiosemicarbazone | Thiazolation reagents | - | [14] |

| Ethyl 2-substituted-4-methylthiazole-5-carboxylates | N-substituted thioureas, ethyl acetoacetate, ethyl orthoformate | One-pot synthesis | High | - |

Biological Activities of Isothiazole Carboxylates

Isothiazole carboxylates and their derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery. Their applications span from anticancer and fungicidal agents to inhibitors of various enzymes.[4][5][15]

Anticancer Activity

Several studies have highlighted the potential of isothiazole derivatives as anticancer agents. For instance, certain thiazole carboxamide derivatives have been designed and synthesized as potent inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.[15][16] The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Fungicidal Activity

Isothiazole-containing compounds have also been extensively investigated for their fungicidal properties.[3][5][12] The efficacy of these compounds is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a fungicide that causes a 50% reduction in fungal growth. For example, novel isothiazole-thiazole derivatives have been synthesized and shown to have potent activity against various plant pathogens.[3][5]

Quantitative Biological Activity Data

The following table presents a selection of reported IC₅₀ and EC₅₀ values for various isothiazole and related thiazole carboxylate derivatives.

| Compound Type | Target/Organism | Activity Metric | Value | Reference |

| Thiazole carboxamide derivative (2h) | COX-2 | Inhibition % (at 5 µM) | 81.5 | [15] |

| Thiazole carboxamide derivative (2h) | COX-1 | Inhibition % (at 5 µM) | 58.2 | [15] |

| Thiazolyl-indole-2-carboxamide derivative (6e) | Ovarian cancer cell line (OVCAR-3) | IC₅₀ | 4.36 µM | [17] |

| Thiazolyl-indole-2-carboxamide derivative (6i) | Breast cancer cell line (MCF-7) | IC₅₀ | 7.89 µM | [17] |

| Isothiazole-thiazole derivative (6u) | Pseudoperonospora cubensis | EC₅₀ | 0.046 mg L⁻¹ | [3][5] |

| Isothiazole-thiazole derivative (6u) | Phytophthora infestans | EC₅₀ | 0.20 mg L⁻¹ | [3][5] |

| Isothiazole-thiazole derivative (6b) | Sclerotinia sclerotiorum | EC₅₀ | 0.22 mg L⁻¹ | [3] |

| Isothiazole-thiazole derivative (6c) | Sclerotinia sclerotiorum | EC₅₀ | 0.53 mg L⁻¹ | [3] |

Visualizing Key Processes: Synthetic Workflows and Biological Pathways

To provide a clearer understanding of the synthesis and biological action of isothiazole derivatives, the following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a proposed metabolic pathway.

Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophene-3-carboxylates.

Caption: Proposed P450-mediated bioactivation pathway of isothiazole-containing drugs.

Future Directions

The field of isothiazole carboxylates continues to evolve, driven by the need for new therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the development of more efficient and sustainable synthetic methods, including the use of flow chemistry and biocatalysis. A deeper understanding of the structure-activity relationships of isothiazole carboxylates will guide the design of next-generation drugs with enhanced target specificity and reduced off-target effects. Furthermore, the exploration of isothiazole carboxylates in materials science, for applications such as organic electronics, represents an exciting and underexplored frontier. The rich history and versatile chemistry of isothiazole carboxylates ensure that they will remain a vibrant area of scientific inquiry for years to come.

References

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. Isothiazole - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Isothiazole-4,5-dicarboxylic acid | 66882-70-0 | Benchchem [benchchem.com]

- 8. Isothiazole synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Deep Dive into Ethyl 3-methylisothiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylisothiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. The isothiazole ring is a key structural motif in various biologically active compounds.[1] Understanding the molecular structure, electronic properties, and vibrational characteristics of this molecule is crucial for predicting its reactivity, designing derivatives with enhanced activities, and interpreting experimental data. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize Ethyl 3-methylisothiazole-4-carboxylate, drawing upon established computational and spectroscopic methodologies for analogous heterocyclic systems. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, this document outlines the robust and widely accepted protocols that would be employed for its in-depth analysis.

Computational Analysis: Unveiling Molecular Properties

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecules at the quantum level.[2] For a thorough theoretical understanding of Ethyl 3-methylisothiazole-4-carboxylate, a combination of DFT and Time-Dependent DFT (TD-DFT) would be employed.

Methodological Approach: A Standard Protocol

A typical computational workflow for analyzing Ethyl 3-methylisothiazole-4-carboxylate is depicted below. This process involves geometry optimization to find the most stable molecular structure, followed by frequency calculations to ensure it is a true minimum on the potential energy surface and to simulate its vibrational spectra. Further analysis of the electronic structure provides insights into the molecule's reactivity and optical properties.

Figure 1: A representative workflow for the computational analysis of Ethyl 3-methylisothiazole-4-carboxylate.

Key Theoretical Descriptors

The following table summarizes the key quantitative data that would be obtained from DFT and TD-DFT calculations, based on typical results for similar thiazole and isothiazole derivatives.[2][3]

| Parameter | Computational Method | Typical Basis Set | Information Yielded |

| Optimized Geometry | DFT | 6-311++G(d,p) | Bond lengths, bond angles, and dihedral angles of the lowest energy conformer. |

| Vibrational Frequencies | DFT | 6-311++G(d,p) | Predicted infrared (IR) and Raman active vibrational modes for functional group identification. |

| HOMO-LUMO Energies | DFT | 6-311++G(d,p) | Highest Occupied and Lowest Unoccupied Molecular Orbital energies, indicating electronic transition properties and chemical reactivity.[4] |

| Molecular Electrostatic Potential (MEP) | DFT | 6-311++G(d,p) | Visualization of electron density distribution, highlighting electrophilic and nucleophilic sites. |

| Natural Bond Orbital (NBO) Analysis | DFT | 6-311++G(d,p) | Insights into charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within the molecule.[2] |

| Electronic Transitions (UV-Vis) | TD-DFT | 6-311++G(d,p) | Prediction of maximum absorption wavelengths (λmax) and oscillator strengths, corresponding to electronic excitations. |

Experimental Characterization: Synthesis and Spectroscopic Analysis

The synthesis and experimental characterization of Ethyl 3-methylisothiazole-4-carboxylate would follow established procedures for related heterocyclic compounds. These experimental data are crucial for validating the results of theoretical calculations.

Synthetic Protocol

Spectroscopic and Analytical Techniques

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic and analytical methods. The interplay between these experimental techniques and theoretical predictions is illustrated below.

Figure 2: The synergistic relationship between experimental characterization and theoretical calculations.

The following table details the expected experimental outcomes and their correlation with theoretical data.

| Experimental Technique | Information Obtained | Corresponding Theoretical Data |

| ¹H and ¹³C NMR | Chemical shifts and coupling constants, providing information on the electronic environment of protons and carbons. | Theoretically predicted NMR chemical shifts (using GIAO method). |

| FT-IR Spectroscopy | Wavenumbers of characteristic vibrations of functional groups (e.g., C=O of the ester, C=N of the isothiazole ring). | Calculated vibrational frequencies from DFT. |

| UV-Vis Spectroscopy | Wavelengths of maximum absorbance (λmax) corresponding to electronic transitions. | Electronic transition energies and oscillator strengths from TD-DFT. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Not directly calculated but consistent with the molecular formula (C₇H₉NO₂S).[6] |

| Single Crystal X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing information. | Optimized molecular geometry from DFT. |

This technical guide outlines a comprehensive, albeit predictive, framework for the theoretical and experimental characterization of Ethyl 3-methylisothiazole-4-carboxylate. By integrating DFT and TD-DFT calculations with standard spectroscopic techniques, a detailed understanding of its structural, electronic, and vibrational properties can be achieved. This knowledge is fundamental for its potential applications in drug design and materials science, providing a solid foundation for future research and development of novel isothiazole derivatives.

References

- 1. Ethyl 3-methylisothiazole-4-carboxylate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

Solubility Profile of Ethyl 3-methylisothiazole-4-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Ethyl 3-methylisothiazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to a lack of extensive published data, this document outlines the known solubility information and presents standardized methodologies for its empirical determination. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to develop appropriate solvent systems for synthesis, purification, formulation, and analytical applications.

Introduction

Ethyl 3-methylisothiazole-4-carboxylate is a substituted isothiazole derivative. The isothiazole ring is a key structural motif in a variety of biologically active compounds. Understanding the solubility of this specific ester in various organic solvents is crucial for its handling, processing, and application in research and development. Solubility dictates the choice of solvents for reaction media, crystallization, chromatographic purification, and formulation of dosage forms. This guide addresses the current knowledge gap regarding the solubility of Ethyl 3-methylisothiazole-4-carboxylate and provides detailed protocols for its experimental determination.

Physicochemical Properties of Ethyl 3-methylisothiazole-4-carboxylate

| Property | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Appearance | Solid (form may vary) |

| CAS Number | 20442-36-8 |

Solubility Data

Quantitative solubility data for Ethyl 3-methylisothiazole-4-carboxylate in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the currently known data point. Researchers are strongly encouraged to experimentally determine the solubility in solvents relevant to their specific applications.

| Solvent | Temperature (°C) | Solubility |

| Methanol | Not Specified | 1.0 mg/mL |

Note: This data is from a single source and should be confirmed experimentally.

Factors Influencing Solubility

The solubility of Ethyl 3-methylisothiazole-4-carboxylate in an organic solvent is governed by the principle of "like dissolves like." The interplay of the following factors determines the extent of its dissolution.

Caption: Key factors influencing the solubility of a compound.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Caption: Experimental workflow for solubility measurement.

Materials and Equipment

-

Ethyl 3-methylisothiazole-4-carboxylate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV), or a UV-Vis Spectrophotometer.

Procedure

-

Preparation: Add an excess amount of crystalline Ethyl 3-methylisothiazole-4-carboxylate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. For fine particles, centrifugation or filtration using a chemically compatible syringe filter is recommended to obtain a clear supernatant.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. To ensure the concentration is within the linear range of the analytical method, accurately dilute the aliquot with the same solvent.

-

Quantification: Analyze the concentration of Ethyl 3-methylisothiazole-4-carboxylate in the diluted sample using a validated analytical method.

-

HPLC Method Development (General):

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

-

-

Calculation: Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Conclusion

The solubility of Ethyl 3-methylisothiazole-4-carboxylate in various organic solvents is a critical parameter for its effective use in scientific research and development. While published data is currently scarce, this guide provides a framework for its systematic determination. By following the detailed experimental protocol, researchers can generate reliable solubility data tailored to their specific needs, thereby facilitating advancements in the synthesis, purification, and formulation of this and related compounds. It is recommended that all experimentally determined solubility data be reported with the corresponding temperature to ensure reproducibility.

An In-depth Technical Guide to the Stability Studies of Ethyl 3-methylisothiazole-4-carboxylate

Disclaimer: As of the writing of this guide, specific stability studies on Ethyl 3-methylisothiazole-4-carboxylate are not publicly available. The following technical guide is a comprehensive and robust framework based on established principles of stability testing for analogous chemical structures and regulatory guidelines. The experimental protocols, data, and degradation pathways presented are hypothetical and intended to serve as a detailed template for researchers, scientists, and drug development professionals.

This guide outlines the critical aspects of performing stability studies on Ethyl 3-methylisothiazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and chemical research. Understanding the stability of this molecule is paramount for ensuring its quality, safety, and efficacy in any application.

Introduction to Stability Testing